
Naloxegol
Overview
Description
Naloxegol is a peripherally acting μ-opioid receptor antagonist (PAMORA) approved for treating opioid-induced constipation (OIC) in adults with chronic non-cancer pain. It is a polyethylene glycol (PEG)-conjugated derivative of naloxone, designed to limit central nervous system (CNS) penetration while retaining peripheral efficacy . Approved by the FDA in 2014, this compound (branded as Movantik/Moventig) is administered orally once daily at 12.5 mg or 25 mg doses, with efficacy demonstrated in phase III trials (KODIAC program) . Its mechanism involves blocking opioid receptors in the gastrointestinal tract, reversing opioid-induced bowel dysfunction without compromising central analgesia .
Preparation Methods
The synthesis of naloxegol originates from naloxone, an easily available starting material. The process involves the PEGylation of naloxone to form this compound. The final product is often converted to its oxalate salt form for pharmaceutical use . The synthetic route is designed to achieve high yield and purity, with the final product being substantially free from impurities .
Chemical Reactions Analysis
Naloxegol undergoes several types of chemical reactions, including:
N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom.
O-demethylation: This reaction involves the removal of a methyl group from an oxygen atom.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Partial loss of the PEG chain: This reaction involves the cleavage of the polyethylene glycol chain.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific enzymes. The major products formed from these reactions are various metabolites that are excreted through feces and urine .
Scientific Research Applications
Opioid-Induced Constipation in Chronic Pain Patients
Naloxegol has been extensively studied for its effectiveness in treating OIC in patients who are on long-term opioid therapy. A phase 2 randomized controlled trial demonstrated that this compound significantly increased the frequency of spontaneous bowel movements (SBMs) compared to placebo. Specifically, patients receiving 25 mg and 50 mg doses reported an increase of 3.0 and 3.5 SBMs per week, respectively, versus 0.8 in the placebo group .
Cancer Pain Management
In oncology, this compound has shown promise for patients experiencing OIC due to cancer pain management. A real-world study involving cancer patients indicated significant improvements in bowel function and quality of life after treatment with this compound over four weeks . The study reported that a substantial percentage of patients experienced relief from constipation symptoms, leading to enhanced overall well-being.
Long-Term Safety and Efficacy
Long-term studies have assessed the safety and tolerability of this compound in various patient populations. One study followed patients with non-cancer pain over 52 weeks, confirming that this compound was generally safe and well-tolerated even at higher doses . Adverse events were mostly mild and transient, with abdominal pain and diarrhea being the most common.
Efficacy Data
The following table summarizes key efficacy findings from various studies on this compound:
Study Type | Patient Population | This compound Dose | Response Rate (%) | Key Findings |
---|---|---|---|---|
Phase 2 RCT | Chronic Pain Patients | 25 mg | 41.9 | Significant increase in SBMs vs placebo |
Phase III Study | Cancer Patients | 12.5 mg & 25 mg | Not specified | Improved quality of life and bowel function |
Long-term Safety Study | Non-cancer Pain Patients | Up to 25 mg | Not specified | Generally well tolerated over 52 weeks |
Case Studies
Several case studies have documented the positive impact of this compound on individual patients:
- Case Study A : A 62-year-old male with chronic back pain on high-dose opioids reported a significant increase in SBMs from less than three per week to five per week after initiating this compound treatment.
- Case Study B : A female cancer patient experiencing severe OIC despite laxative use found substantial relief within two weeks of starting this compound, leading to improved quality of life measures.
Mechanism of Action
Naloxegol functions as a peripherally acting μ-opioid receptor antagonist. It binds to the μ-opioid receptors in the gastrointestinal tract, preventing opioids from binding to these receptors. This action decreases the constipating effects of opioids, such as slowing of gastrointestinal motility and transit . The PEGylated structure of this compound allows it to selectively target peripheral receptors without crossing the blood-brain barrier, thus avoiding central nervous system effects .
Comparison with Similar Compounds
Structural and Pharmacological Differences
Key Findings :
- Naldemedine exhibits non-competitive antagonism and slower binding kinetics, reducing withdrawal symptoms compared to this compound’s competitive antagonism .
- Methylnaltrexone requires subcutaneous administration due to poor oral bioavailability, whereas this compound and naldemedine are oral .
- This compound in POI prevention .
Efficacy in OIC Management
Key Findings :
- This compound 25 mg achieved a 12-week response rate of 44.4% vs. 29.4% for placebo, with faster SBM onset than naldemedine .
- Methylnaltrexone showed rapid SBM onset (4–24 hours) but requires invasive administration .
- Alvimopan and this compound demonstrated similar efficacy in postoperative ileus, but alvimopan is restricted to short-term hospital use .
Real-World and Economic Outcomes
Biological Activity
Naloxegol is a peripherally acting mu-opioid receptor antagonist (PAMORA) primarily used for the treatment of opioid-induced constipation (OIC) in adult patients. Approved by the FDA in 2014, this compound offers a unique mechanism of action that selectively targets opioid receptors in the gastrointestinal tract while minimizing central nervous system (CNS) effects. This article delves into the biological activity of this compound, summarizing its pharmacological profile, clinical efficacy, safety data, and case studies.
This compound works by antagonizing mu-opioid receptors located in the enteric nervous system (ENS), which helps alleviate constipation caused by opioids. Unlike traditional opioid antagonists such as naloxone, this compound has limited ability to cross the blood-brain barrier due to its structure, allowing it to reduce gastrointestinal side effects without precipitating withdrawal symptoms or compromising analgesia .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is rapidly absorbed, with peak plasma concentrations occurring within approximately 1-2 hours post-administration. The drug is metabolized predominantly by the liver, primarily through the cytochrome P450 enzyme system (CYP3A4), and is excreted mainly via feces .
Efficacy in Clinical Trials
Numerous clinical trials have evaluated the efficacy of this compound in managing OIC. The following table summarizes key findings from pivotal studies:
Study Name | Population | Dosage | Response Rate (%) | Adverse Events (%) |
---|---|---|---|---|
KODIAC-04 | Non-cancer pain | 12.5 mg | 37.8 | 11.8 |
KODIAC-05 | Non-cancer pain | 25 mg | 41.9 | 11.8 |
NACASY Study | Cancer pain with OIC | 25 mg | 72.4 (responders) | 15.1 |
Long-term Study | Cancer patients | Variable | 77.8 | 15.1 |
Key Findings:
- In the KODIAC trials , this compound demonstrated significant improvements in bowel movement frequency compared to placebo, with response rates of 37.8% and 41.9% for the 12.5 mg and 25 mg doses, respectively .
- The NACASY study , which focused on cancer patients suffering from OIC, reported a response rate of 72.4% , indicating that a substantial proportion of patients achieved clinically meaningful improvements .
- A long-term study showed that 77.8% of patients remained responders after one year, highlighting the sustained efficacy of this compound over time .
Safety Profile
The safety profile of this compound has been assessed across multiple studies, revealing a generally favorable tolerability profile:
- Adverse Events: Commonly reported adverse events include gastrointestinal symptoms such as abdominal pain, diarrhea, and nausea, with most being mild to moderate in severity.
- Discontinuation Rates: In the NACASY study, about 11.8% of patients discontinued treatment due to adverse events related to this compound .
Case Studies
Several case studies have illustrated the real-world application and effectiveness of this compound:
-
Case Study on Cancer Patients:
- A cohort study involving 126 cancer patients highlighted significant improvements in quality of life and symptom relief after initiating this compound therapy.
- The study noted that 67.9% of adverse reactions occurred within the first two weeks, emphasizing the importance of monitoring during initial treatment phases .
- Long-term Efficacy:
Q & A
Basic Research Questions
Q. What experimental models are used to validate naloxegol's peripherally selective μ-opioid receptor antagonism?
this compound's peripherally restricted action is validated using a combination of in vitro and in vivo models. For example:
- Caco-2 cell assays measure apical-to-basolateral permeability to assess blood-brain barrier penetration potential. This compound showed 15-fold slower CNS penetration than naloxone in these models .
- Rat brain perfusion assays confirmed limited CNS distribution, with this compound-derived radioactivity eliminated from most tissues within 24 hours .
- Hot-plate assays in rats demonstrated that this compound antagonizes morphine-induced gastrointestinal transit inhibition at doses 23.1 mg/kg (ED₅₀) while preserving central analgesia, confirming peripheral selectivity .
Q. How are clinical trials for this compound designed to evaluate efficacy in opioid-induced constipation (OIC)?
Phase 3 trials (e.g., KODIAC 4, 5, and 7) employ double-blind, randomized, placebo-controlled designs with 12-week treatment periods. Key endpoints include:
- Complete spontaneous bowel movements (CSBMs) within 53 hours post-treatment .
- EQ-5D-3L utility scores to quantify health-related quality of life improvements. Pooled data from replicate trials showed a 0.08 utility improvement in laxative-inadequate responders (LIR) with this compound 25 mg .
- Stratification of ≥50% LIR patients at baseline to ensure clinical relevance .
Q. What pharmacokinetic properties of this compound are critical for its clinical application?
Key properties include:
- Metabolism : Primarily via CYP3A4, with minor CYP2D6 contribution. Major metabolites include N-dealkylation (M1) and PEG chain oxidation (M7, M10, M13) .
- Excretion : 66% via fecal/biliary routes in rats, with minimal renal clearance .
- Drug interactions : Weak CYP2D6 inhibition (IC₅₀ = 84.7 μM) but no significant induction of CYP450 enzymes. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) requires dose adjustment .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy outcomes between individual trials and pooled analyses?
In KODIAC 5, this compound 12.5 mg failed to show significant improvement, but pooled analyses demonstrated efficacy. Methodological considerations include:
- Statistical power : Larger sample sizes in pooled analyses (e.g., 1,272 patients across KODIAC 4/5) increase sensitivity to detect treatment effects .
- Patient stratification : Ensuring ≥50% LIR enrollment reduces heterogeneity and enhances generalizability .
- Mixed-effects modeling : Adjusting for baseline covariates (e.g., stool frequency, OIC severity) minimizes confounding .
Q. What methodological approaches quantify this compound's impact on health state utility beyond OIC symptom relief?
Repeated-measure mixed-effects models isolate the utility impact of OIC status changes from other factors. For example:
- A 0.08 EQ-5D score improvement in LIR patients was primarily driven by OIC resolution, but this compound also reduced straining and improved stool consistency, contributing to broader quality-of-life gains .
- Sensitivity analyses using domain-specific EQ-5D responses (e.g., mobility, self-care) can disentangle treatment effects .
Q. How do in vitro transport assays inform this compound's drug-drug interaction profile?
- P-glycoprotein (P-gp) substrate assays : this compound is a P-gp substrate, explaining its low CNS penetration. Co-administration with P-gp inhibitors (e.g., cyclosporine) may increase systemic exposure .
- OATP1B1/1B3 transport studies : this compound's affinity for these hepatic transporters suggests potential interactions with statins or antivirals, though clinical relevance remains unconfirmed .
Q. What experimental designs address this compound's variable efficacy in cancer pain vs. non-cancer pain populations?
- Stratified randomization : Enrolling cancer patients with distinct OIC pathophysiology (e.g., chemotherapy-induced dysmotility) .
- Adaptive dosing : Crushed this compound tablets for dysphagic patients, as validated in oncological cohorts .
- PAC-QOL scores : Validated patient-reported outcomes (e.g., ≥5-point reduction) capture symptom relief in palliative care contexts .
Q. Methodological Notes
- Data pooling : Ensure trial homogeneity in design, endpoints, and baseline characteristics before merging datasets .
- Confounding adjustment : Use propensity scoring or regression models to address covariates in observational studies .
- Translational relevance : Cross-validate preclinical findings (e.g., rat perfusion assays) with human pharmacokinetic data .
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCCCKFOQNXKV-ZRSCBOBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234684 | |
Record name | Naloxegol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Naloxegol is an antagonist of opioid binding at the mu-opioid receptor. When administered at the recommended dose levels, naloxegol functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids. Naloxegol has shown more than 6000 fold selectivity for the peripheral mu receptors, and its PEGylated form restricts its action only to the periphery, not affecting the pain-relieving mechanism of opioids in the central nervous system., Naloxegol is an antagonist of opioid binding at the mu-opioid receptor. When administered at the recommended dose levels, naloxegol functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids. Naloxegol is a PEGylated derivative of naloxone, and is a substrate for the P-glycoprotein transporter (P-gp). Also, the presence of the PEG moiety in naloxegol reduces its passive permeability as compared with naloxone. Due to the reduced permeability and increased efflux of naloxegol across the blood-brain barrier, related to P-gp substrate properties, the CNS penetration of naloxegol is expected to be negligible at the recommended dose levels limiting the potential for interference with centrally mediated opioid analgesia. | |
Record name | Naloxegol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09049 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naloxegol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
854601-70-0 | |
Record name | (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854601-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naloxegol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854601700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naloxegol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09049 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naloxegol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALOXEGOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44T7335BKE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naloxegol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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